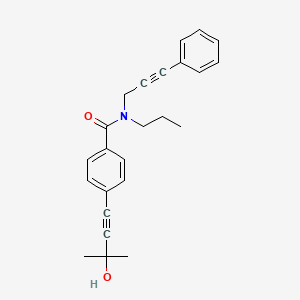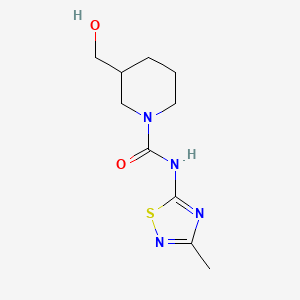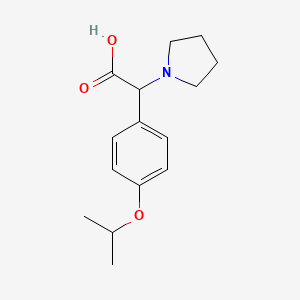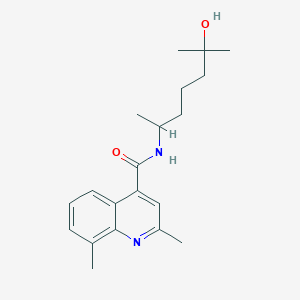![molecular formula C13H18Cl2N2O3S B5901426 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide](/img/structure/B5901426.png)
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide, also known as ADMS, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has shown promising results in various scientific studies, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide is not fully understood, but it is thought to involve the inhibition of various cellular processes that are essential for cancer cell growth and proliferation. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, which can lead to the death of cancer cells. Additionally, 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been shown to have a variety of biochemical and physiological effects on cancer cells and other cells in the body. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, which can lead to the death of cancer cells. Additionally, 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has several advantages for lab experiments, including its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including the fact that its mechanism of action is not fully understood and its potential side effects are not yet fully known.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide. One possible direction is to further investigate its mechanism of action and identify specific cellular targets that are affected by the compound. Another potential direction is to explore its potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to fully understand the potential side effects of 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide involves a series of chemical reactions that require specialized laboratory equipment and expertise. The process begins with the reaction of 4-(allyloxy)-3,5-dichlorobenzylamine with N-methylethanesulfonamide, which results in the formation of the desired product. The reaction is typically carried out under controlled conditions, and the yield of the product can be optimized through careful optimization of the reaction parameters.
Wissenschaftliche Forschungsanwendungen
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. Various studies have shown that 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has potent anticancer activity, particularly against breast cancer, lung cancer, and prostate cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylamino]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-3-5-20-13-11(14)7-10(8-12(13)15)9-17-4-6-21(18,19)16-2/h3,7-8,16-17H,1,4-6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMUULUZAOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNCC1=CC(=C(C(=C1)Cl)OCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5901345.png)

![2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5901363.png)

![(2-methoxyethyl)(4-methylbenzyl){[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}amine](/img/structure/B5901376.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5901395.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5901403.png)
![N~2~-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5901404.png)
![N-(2-methoxyphenyl)-3-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)propanamide](/img/structure/B5901408.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5901416.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine](/img/structure/B5901417.png)

![2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide](/img/structure/B5901435.png)